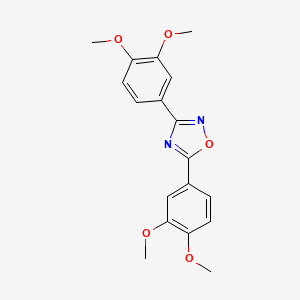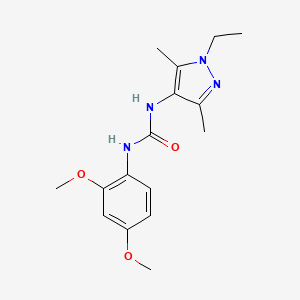
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is an organic compound that belongs to the family of oxadiazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. DMDO exhibits unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties, making it a promising candidate for different applications.
Wirkmechanismus
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in different applications varies depending on the specific use. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as an electron-accepting material, which improves the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a building block in the design of new materials for solar cells. In biomedical research, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a fluorescent probe for imaging and as a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity and exhibits good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits good cell permeability and can be used as a fluorescent probe for imaging. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential anticancer activity, and in vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is that it can be sensitive to air and moisture, which can affect its properties. Therefore, proper handling and storage are essential for maintaining the quality of the compound.
Zukünftige Richtungen
There are many potential future directions for research on 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In organic electronics, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the design of new materials for organic solar cells and organic light-emitting diodes. In photovoltaics, researchers can investigate the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a building block in the design of new materials for solar cells. In biomedical research, researchers can further explore the potential anticancer activity of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and investigate its mechanism of action. Additionally, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for imaging in vivo.
Synthesemethoden
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 3,4-dimethoxybenzohydrazide with phosphorus oxychloride to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with cyanogen azide to form the final product 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. The reaction mechanism involves the formation of an intermediate isocyanate, which reacts with cyanogen azide to form 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as an electron-accepting material in organic solar cells and organic light-emitting diodes. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits excellent electron-accepting ability, which can improve the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a building block in the design of new materials for solar cells. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential applications in biomedical research, including as a fluorescent probe for imaging and as a potential anticancer agent.
Eigenschaften
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-18(25-20-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWAAHEIOCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)





![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5833295.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)

